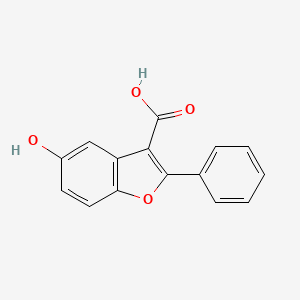

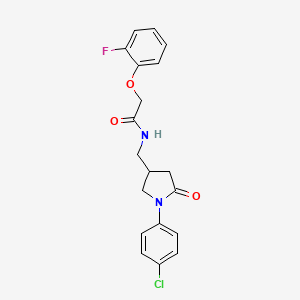

5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

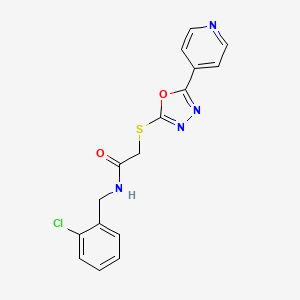

“5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid” is a compound with the molecular weight of 254.24 .

Synthesis Analysis

The synthesis of benzofuran derivatives like “this compound” has been reported in several studies . For instance, one study describes the formylation of 5-hydroxybenzofuran derivatives . Another study discusses the insilico screening and synthesis of 5-hydroxy-2-phenyl-1-benzofuran-3 (2H)-one derivatives as potential anti-cancer agents .Molecular Structure Analysis

The InChI code for “this compound” is1S/C15H10O4/c16-10-6-7-12-11 (8-10)13 (15 (17)18)14 (19-12)9-4-2-1-3-5-9/h1-8,16H, (H,17,18) . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 254.24 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid is a compound of interest in the synthesis of novel organic compounds due to its unique structure. Gao et al. (2011) described a method for synthesizing a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, highlighting the versatility of benzofuran derivatives in organic synthesis Gao, Liu, Jiang, & Li, 2011. Similarly, Luo et al. (2005) explored the use of 5-hydroxy-3-methyl-3H-benzofuran-2-one, a closely related compound, to prepare tetrahydrofurobenzofurans and dihydromethanobenzodioxepines, indicating the potential for this compound in the synthesis of complex organic molecules Luo, Yu, Holloway, Parrish, Greig, & Brossi, 2005.

Bioactive Compounds Discovery

Research into benzofuran derivatives has also led to the discovery of bioactive compounds. Ma et al. (2017) isolated cytotoxic neolignans from Daphniphyllum macropodum, a traditional Chinese medicine, demonstrating the potential of benzofuran derivatives in developing new anticancer agents Ma, Yang, Brown, Wang, Deng, Ke, Xu, Huang, Yang, & Feng, 2017. This suggests that this compound could serve as a precursor or model compound in the synthesis of bioactive molecules.

Photophysical Properties for Sensing Applications

Li et al. (2018) developed a benzothiazole-based aggregation-induced emission luminogen (AIEgen) for physiological pH sensing, showcasing the utility of benzofuran derivatives in creating sensitive sensors for biological and environmental monitoring Li, Feng, Niu, Zhang, Li, Kang, Xu, He, Hou, & Tang, 2018. This application underscores the potential for this compound in the development of chemosensors and other diagnostic tools.

Antimicrobial and Biological Activities

Investigations into the antimicrobial properties of benzofuran derivatives have also been conducted. Idrees et al. (2020) synthesized a series of benzofuran-2-yl-pyrazole derivatives and tested their antibacterial activity, highlighting the antimicrobial potential of benzofuran compounds Idrees, Bodkhe, Siddiqui, & Kola, 2020. This suggests that this compound could be a valuable scaffold for developing new antimicrobial agents.

Orientations Futures

Benzofuran compounds, including “5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid”, have attracted attention due to their biological activities and potential applications as drugs . Future research may focus on further exploring the therapeutic potential of these compounds and developing more efficient synthesis methods .

Mécanisme D'action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been shown to impact a variety of biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .

Action Environment

Factors such as ph, temperature, and presence of other molecules can potentially influence the action of benzofuran derivatives .

Propriétés

IUPAC Name |

5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-7-12-11(8-10)13(15(17)18)14(19-12)9-4-2-1-3-5-9/h1-8,16H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRSIUBBUSEXIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2862550.png)

![3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2862553.png)

![N-[5-Methyl-2-(oxan-4-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2862556.png)

![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2862559.png)

![1-[4,5-Dimethyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2862561.png)

![2-Methyl-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2862564.png)